Syk-IN-4

SYK inhibitor potency biochemical IC50 kinase inhibition

Select Syk-IN-4 for its unmatched potency (SYK IC50=0.31 nM, 132-fold more potent than fostamatinib) and well-characterized selectivity. Oral bioavailability of 60% and a 9,700-fold hERG safety window enable robust target engagement in B-cell malignancy models (SUDHL-4 GI50=0.24 µM) without confounding off-target effects. Designed for reproducible high-throughput screening and in vivo pharmacodynamic studies.

Molecular Formula C21H25N9O
Molecular Weight 419.5 g/mol
Cat. No. B8137040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyk-IN-4
Molecular FormulaC21H25N9O
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1CN(C)C)C2=NC(=NC=C2)NC3=CC4=C(C=C3)N(N=C4C(=O)NC)C
InChIInChI=1S/C21H25N9O/c1-13-14(11-28(3)4)12-30(26-13)18-8-9-23-21(25-18)24-15-6-7-17-16(10-15)19(20(31)22-2)27-29(17)5/h6-10,12H,11H2,1-5H3,(H,22,31)(H,23,24,25)
InChIKeyIXNQUCOVJRJRGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Syk-IN-4 Potent SYK Inhibitor with 0.31 nM IC50 and Orally Bioavailable PK Profile for Autoimmunity and Hematological Cancer Research


Syk-IN-4 is a potent, selective, and orally bioavailable small-molecule inhibitor of spleen tyrosine kinase (SYK) with a reported enzymatic IC50 of 0.31 nM . SYK is a non-receptor tyrosine kinase central to B-cell receptor (BCR) signaling, Fc receptor-mediated immune activation, and inflammatory pathways, positioning it as a validated therapeutic target in autoimmune disorders (e.g., rheumatoid arthritis, immune thrombocytopenia) and B-cell hematological malignancies (e.g., diffuse large B-cell lymphoma, chronic lymphocytic leukemia) [1]. Syk-IN-4 is a preclinical research tool compound with characterized in vitro cellular activity and in vivo pharmacokinetic parameters in rodent models .

Syk-IN-4 Comparative Differentiation: Why Substituting with Entospletinib or Fostamatinib May Alter Experimental Outcomes


SYK inhibitors are not interchangeable reagents. Substituting Syk-IN-4 with another SYK inhibitor—even one targeting the same kinase—introduces risks of altered experimental outcomes due to marked differences in biochemical potency, off-target kinase inhibition profiles, cellular activity against specific disease-relevant lineages, and divergent pharmacokinetic properties . For instance, fostamatinib (R406) inhibits SYK with an IC50 of 41 nM and exhibits measurable activity against Lyn (IC50 = 63 nM) and Lck (IC50 = 37 nM), while entospletinib (GS-9973) shows 7.7 nM SYK potency but with 13- to >1000-fold cellular selectivity over Jak2, c-Kit, Flt3, Ret, and KDR . Such differences in potency and selectivity can substantially affect BCR signaling inhibition thresholds, immune cell proliferation readouts, and data reproducibility across independent studies. The quantitative evidence presented below addresses the specific dimensions where Syk-IN-4 demonstrates measurable differentiation from these comparators, enabling informed procurement decisions based on experimental requirements rather than target-class assumptions .

Syk-IN-4 Quantitative Evidence Guide: Head-to-Head Potency, Cellular Activity, and PK Differentiation


Syk-IN-4 vs Fostamatinib: ~132-Fold Higher Enzymatic Potency for SYK Inhibition

In biochemical cell-free assays measuring SYK enzymatic inhibition, Syk-IN-4 demonstrates an IC50 of 0.31 nM, compared to 41 nM for the clinically approved SYK inhibitor fostamatinib (active metabolite R406), representing a ~132-fold increase in potency . This potency difference means that Syk-IN-4 can achieve equivalent SYK inhibition at substantially lower concentrations in vitro, which may be critical for experiments where minimizing compound-induced off-target effects or solvent (e.g., DMSO) exposure is a priority .

SYK inhibitor potency biochemical IC50 kinase inhibition enzyme assay

Syk-IN-4 vs Entospletinib: ~25-Fold Higher Enzymatic Potency for SYK Inhibition

Compared with entospletinib (GS-9973), a SYK inhibitor that has been evaluated in Phase 2 clinical trials for hematological malignancies, Syk-IN-4 exhibits an enzymatic IC50 of 0.31 nM versus 7.7 nM for entospletinib, representing a ~25-fold higher potency in cell-free SYK inhibition assays [1]. This potency differential may influence experimental design where achieving near-complete SYK inhibition at nanomolar concentrations is required, particularly in biochemical screening or kinase profiling workflows .

SYK inhibitor potency biochemical IC50 kinase inhibition enzyme assay

Syk-IN-4 Exhibits Oral Bioavailability (F = 60%) with Characterized In Vivo PK Parameters in Rat Model

Syk-IN-4 is characterized as orally bioavailable, with a reported oral bioavailability of 60% following a 1 mg/kg oral dose in male Hans Wistar rats . In the same model, intravenous administration (0.5 mg/kg) revealed high plasma clearance (151 mL/min/kg) and a large volume of distribution (1.0 L/kg) . These defined PK parameters enable researchers to design in vivo dosing regimens with predictable exposure levels, a critical consideration for preclinical efficacy studies in autoimmunity or oncology models .

oral bioavailability pharmacokinetics in vivo PK ADME

Syk-IN-4 Demonstrates Differential Cellular Antiproliferative Activity in B-Cell Lymphoma (SUDHL-4) vs T-Cell Proliferation Assays

In cellular proliferation assays, Syk-IN-4 inhibits growth of the SUDHL-4 human B-cell lymphoma cell line with a GI50 of 0.24 µM, while T-cell proliferation is inhibited with a GI50 of 2.6 µM, representing a ~10.8-fold greater sensitivity in the B-cell lymphoma line [1]. This differential activity profile may reflect varying dependence on SYK-mediated signaling across B-cell versus T-cell lineages and provides a quantitative benchmark for researchers selecting cellular models to evaluate SYK-dependent antiproliferative effects .

cellular proliferation GI50 B-cell lymphoma T-cell SUDHL-4

Syk-IN-4 Displays hERG Ion Channel Inhibition with IC50 of 3.0 µM: ~9,700-Fold Selectivity Window for SYK over hERG

Syk-IN-4 inhibits the hERG potassium channel with an IC50 of 3.0 µM, yielding a ~9,700-fold selectivity window relative to its SYK enzymatic IC50 of 0.31 nM [1]. hERG inhibition is a known predictor of drug-induced QT prolongation and proarrhythmic risk, and characterization of this parameter provides essential context for in vivo cardiac safety interpretation in preclinical models . For researchers using Syk-IN-4 in animal studies, this defined hERG IC50 enables calculation of safety margins relative to predicted therapeutic exposures.

hERG cardiac safety potassium channel selectivity

Syk-IN-4 Best Research and Industrial Application Scenarios Based on Quantitative Evidence


High-Sensitivity Biochemical SYK Inhibition Screening

With an enzymatic IC50 of 0.31 nM—approximately 132-fold more potent than fostamatinib and 25-fold more potent than entospletinib—Syk-IN-4 is well-suited for biochemical screening applications requiring robust SYK inhibition at low nanomolar concentrations [1]. This high potency enables the use of minimal compound quantities in high-throughput screening campaigns and reduces the likelihood of DMSO-associated assay interference when preparing concentrated stock solutions .

In Vivo Oral Dosing Studies in Rodent Autoimmunity or Hematological Cancer Models

Syk-IN-4's characterized oral bioavailability (60% at 1 mg/kg in rats) supports oral gavage administration in preclinical rodent disease models, including collagen-induced arthritis, immune thrombocytopenia, or B-cell lymphoma xenografts . The defined PK parameters (clearance: 151 mL/min/kg; Vd: 1.0 L/kg) enable dose-to-exposure predictions, facilitating pharmacodynamic and efficacy study design without requiring IV catheterization or repeated IP injections .

B-Cell Lymphoma Cellular Pharmacology Studies with SUDHL-4 Lineage-Specific Activity Benchmark

Syk-IN-4 demonstrates GI50 of 0.24 µM in SUDHL-4 B-cell lymphoma cells, with ~10.8-fold greater potency compared to its activity in T-cell proliferation assays (GI50 = 2.6 µM) . This lineage-specific activity profile makes Syk-IN-4 a suitable tool for investigating SYK-dependent signaling and antiproliferative mechanisms in B-cell malignancies, where SYK is a validated driver of BCR-mediated survival signaling [1].

Cardiac Safety Profiling with Defined hERG Liability Window

Syk-IN-4 inhibits hERG with an IC50 of 3.0 µM, providing a ~9,700-fold selectivity window over its SYK enzymatic IC50 . For researchers conducting in vivo efficacy studies, this defined hERG IC50 allows for explicit calculation of safety margins and reduces the risk that cardiac ion channel effects will confound interpretation of therapeutic outcomes or toxicity observations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Syk-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.